Ethyl 3-(1H-pyrrol-3-yl)propanoate
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Overview
Description
Ethyl 3-(1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrrol-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with pyrrole in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds via a Michael addition mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrrol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(1H-pyrrol-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Ethyl 3-(1H-pyrrol-3-yl)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-(1H-pyrrol-1-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ethyl 2-cyano-3-(1H-pyrrol-2-yl)-2-propenoate
These compounds share similar structural features but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Further exploration of its properties and applications could lead to new discoveries and advancements in science and technology.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h5-7,10H,2-4H2,1H3 |
InChI Key |
FUQKOZYKKAEMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC=C1 |
Origin of Product |
United States |
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